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Introduction

TNG348 is a potent and selective allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1), a
key enzyme in the DNA damage response (DDR) pathway.[1][2] Olaparib is a Poly (ADP-
ribose) polymerase (PARP) inhibitor that has demonstrated significant efficacy in cancers with
homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[3][4]
Preclinical studies have explored the synergistic anti-tumor activity of combining TNG348 and
olaparib, particularly in cancer models with HRD.[1][5] This document provides detailed
application notes and protocols based on these preclinical investigations to guide researchers
in assessing the synergy between TNG348 and olaparib.

Disclaimer: The clinical development of TNG348 was discontinued due to observations of liver
toxicity in a Phase 1/2 clinical trial (NCT06065059).[6][7][8] These protocols are provided for
research purposes only to understand the preclinical assessment of the synergistic interaction
between USP1 and PARP inhibition.

Signaling Pathways of TNG348 and Olaparib

TNG348 and olaparib exhibit synergy through their distinct but complementary mechanisms of
action within the DNA damage response network.[9]
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e Olaparib's Mechanism of Action: Olaparib inhibits PARP enzymes (PARP1 and PARP2),
which are crucial for the repair of DNA single-strand breaks (SSBs) through the base
excision repair (BER) pathway.[3][10][11] Inhibition of PARP leads to the accumulation of
unrepaired SSBs, which, upon replication, are converted into more lethal DNA double-strand
breaks (DSBs). In cells with deficient homologous recombination repair (HRR), such as
those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to
genomic instability and cell death (a concept known as synthetic lethality).[3][10]

e TNG348's Mechanism of Action: TNG348 inhibits USP1, a deubiquitinating enzyme that
regulates the translesion synthesis (TLS) pathway by deubiquitinating Proliferating Cell
Nuclear Antigen (PCNA) and FANCDZ2.[12][13][14] Inhibition of USP1 leads to the
accumulation of ubiquitinated PCNA (ub-PCNA) and ubiquitinated FANCD2 (ub-FANCD?2),
disrupting TLS and stalling replication forks, which can also lead to the formation of DSBs.[1]
[13]

Synergistic Interaction: The combination of TNG348 and olaparib creates a potent anti-tumor
effect by simultaneously targeting two different DNA repair pathways. This dual assault on the
cancer cell's ability to repair DNA damage leads to an overwhelming level of genomic instability
and cell death, which is more effective than either agent alone.[1][5]
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Caption: Signaling pathways of TNG348 and olaparib leading to synergistic apoptosis.

Experimental Protocols

The following protocols are based on methodologies reported in preclinical studies of TNG348
and olaparib.

In Vitro Synergy Assessment

2.1.1. Cell Viability/Clonogenic Assay
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This assay determines the long-term effect of TNG348 and olaparib, alone and in combination,
on the ability of single cells to form colonies.

Materials:

o Cancer cell lines (e.g., BRCA1/2-mutant or HRD+ breast and ovarian cancer cell lines such
as MDA-MB-436, COV362, HCC1395, UWB1.289)

o Complete cell culture medium
e TNG348 (stock solution in DMSO)
e Olaparib (stock solution in DMSO)
o 6-well plates
e Crystal Violet staining solution (0.5% w/v in 25% methanol)
o Phosphate-buffered saline (PBS)
e Incubator (37°C, 5% CO2)
Protocol:
e Cell Seeding:
o Trypsinize and count cells.

o Seed cells in 6-well plates at a density optimized for each cell line to form 50-100 colonies
per well in the control group after the incubation period (typically 200-2000 cells/well).

o Allow cells to adhere overnight.
e Drug Treatment:
o Prepare serial dilutions of TNG348 and olaparib in complete medium.

o Treat cells with a matrix of TNG348 and olaparib concentrations. A 9x9 matrix is
recommended for a comprehensive analysis.
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o Include single-agent controls for both drugs and a vehicle control (DMSO).

 Incubation:
o Incubate the plates for 10-21 days, depending on the cell line's doubling time.
o Replace the medium with fresh drug-containing medium every 3-4 days.

e Staining and Counting:

[¢]

After the incubation period, wash the wells twice with PBS.

[e]

Fix the colonies with 10% neutral buffered formalin for 15 minutes.

o

Stain the colonies with Crystal Violet solution for 30 minutes.

[¢]

Gently wash the plates with water and allow them to air dry.

[e]

Count the number of colonies (a colony is typically defined as a cluster of =250 cells).
Data Analysis:

o Calculate the surviving fraction for each treatment condition relative to the vehicle control.
o Determine the IC50 values for each drug alone.

o Calculate the Bliss synergy score to quantify the degree of synergy. The Bliss independence
model assumes that the two drugs act independently. The expected combined effect (E) is
calculated as: E = (A + B) - (A * B) where A and B are the fractional inhibitions of drug A and
drug B at a given dose. The Bliss synergy score is the difference between the observed
inhibition and the expected inhibition. A score > 0 indicates synergy, a score = 0 indicates an
additive effect, and a score < 0 indicates antagonism.

2.1.2. Western Blot Analysis for Pharmacodynamic Markers

This protocol is used to detect changes in protein levels and post-translational modifications
that indicate target engagement and downstream pathway modulation.

Materials:
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o Cancer cell lines
e TNG348 and Olaparib
o Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o Subcellular fractionation kit
e Primary antibodies:
o anti-ubiquitin-PCNA (ub-PCNA)
o anti-PCNA
o anti-ubiquitin-FANCD2 (ub-FANCD2)
o anti-FANCD2
o anti-PAR (for PARylation)
o anti-Histone H3 (loading control for chromatin fraction)
o anti-GAPDH or B-actin (loading control for whole-cell lysates)
e HRP-conjugated secondary antibodies
e Enhanced chemiluminescence (ECL) substrate
o SDS-PAGE gels and blotting apparatus
Protocol:
e Cell Treatment and Lysis:
o Seed cells in 6- or 10-cm dishes and allow them to adhere.
o Treat cells with TNG348, olaparib, or the combination for the desired time (e.g., 24 hours).

o For whole-cell lysates, wash cells with ice-cold PBS and lyse in lysis buffer.
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o For subcellular fractionation, follow the manufacturer's protocol to isolate cytoplasmic,
nuclear, and chromatin-bound protein fractions.

o Protein Quantification and Electrophoresis:
o Determine protein concentration using a BCA or Bradford assay.
o Denature protein samples in Laemmli buffer.
o Separate proteins by SDS-PAGE.
e Immunoblotting:
o Transfer proteins to a PVDF or nitrocellulose membrane.
o Block the membrane with 5% non-fat milk or BSA in TBST.
o Incubate the membrane with the primary antibody overnight at 4°C.

o Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1
hour at room temperature.

o Wash the membrane and detect the signal using an ECL substrate and an imaging
system.

Data Analysis:
e Quantify band intensities using densitometry software (e.g., ImageJ).
» Normalize the protein of interest to the appropriate loading control.

o Compare the levels of ub-PCNA, ub-FANCDZ2, and PARYylation in treated versus control cells.

In Vivo Synergy Assessment

2.2.1. Patient-Derived Xenograft (PDX) Model

This model provides a more clinically relevant system to evaluate the anti-tumor efficacy of the
TNG348 and olaparib combination.
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Materials:

Immunocompromised mice (e.g., NOD-SCID or NSG)

o PDX tumor fragments from a relevant cancer type (e.g., BRCA1/2-mutant breast or ovarian
cancer)

o TNG348 formulation for oral gavage

o Olaparib formulation for oral gavage

» Vehicle control solution

o Calipers for tumor measurement

e Animal balance

Protocol:

e Tumor Implantation:
o Implant PDX tumor fragments subcutaneously into the flank of the mice.
o Allow tumors to grow to a palpable size (e.g., 100-200 mma3).

e Randomization and Dosing:

o Randomize mice into treatment groups (e.g., Vehicle, TNG348 alone, Olaparib alone,
TNG348 + Olaparib).

o Administer drugs via oral gavage according to the predetermined dosing schedule (e.g.,
daily or twice daily). Preclinical studies have used TNG348 at doses up to 100 mg/kg and
olaparib at doses around 50-100 mg/kg.

e Monitoring:

o Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated
using the formula: (Length x Width2)/2.
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o Monitor animal body weight and overall health status regularly.
e Endpoint:

o Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control
group reach a predetermined size.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.qg.,
Western blotting for pharmacodynamic markers).

Data Analysis:
e Plot tumor growth curves for each treatment group.

o Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle

control.

« Statistically compare the anti-tumor efficacy of the combination treatment to the single-agent

treatments (e.g., using a two-way ANOVA).

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: In Vitro Synergy of TNG348 and Olaparib in Cancer Cell Lines
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Average
. BRCA1/2 TNG348 Olaparib Bliss
Cell Line HRD Status
Status IC50 (nM) IC50 (nM) Synergy
Score
Data not Data not Data not
MDA-MB-436  Mutant HRD+ _ _ _
available available available
Data not Data not Data not
COV362 Mutant HRD+ ) ) )
available available available
Data not Data not Data not
HCC1395 Mutant HRD+ ) ) ]
available available available
Data not Data not Data not
UWB1.289 Mutant HRD+ _ _ _
available available available
Example HR-
o ) Data not Data not Data not
proficient cell ~ Wild-type HRD- ) ) )
i available available available
ine

Note: Specific IC50 and synergy score values need to be populated from experimental data.

Table 2: In Vivo Efficacy of TNG348 and Olaparib Combination in a PDX Model
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Mean
Tumor
. Tumor p-value p-value p-value
Treatmen  Dosing Growth
Volume at . VS. VS. VS.
t Group Schedule Inhibition . .
Day 21 Vehicle TNG348 Olaparib
(%)
(mm?)
_ _ Data not
Vehicle Daily ) N/A N/A N/A N/A
available
e.g., 100 Data not Data not
TNG348 _ _ <0.05 N/A N/A
mg/kg, QD  available available
] e.g., 50 Data not Data not
Olaparib ) ) <0.05 N/A N/A
mg/kg, QD  available available
TNG348 + Data not Data not
] As above ) ] <0.001 <0.01 <0.01
Olaparib available available

Note: Data needs to be populated from in vivo experimental results.

Mandatory Visualizations

Experimental Workflow for In Vitro Synergy Assessment
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In Vitro Synergy Assessment Workflow
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Caption: Workflow for assessing in vitro synergy using a clonogenic assay.
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Logical Relationship for Synergy Calculation

Bliss Synergy Score Calculation Logic

Gractional Inhibition of Drug A (AD Gractional Inhibition of Drug B (BD

/ Expected Additive Inhibition (E) =A+ B - (A* B)/ (Observed Combined Inhibition (ObsD

Bliss Synergy Score = Obs - E

Click to download full resolution via product page

Caption: Logical diagram illustrating the calculation of the Bliss synergy score.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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